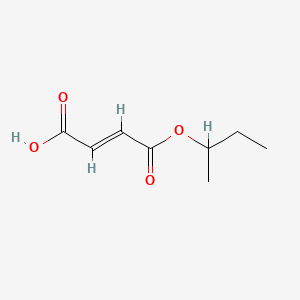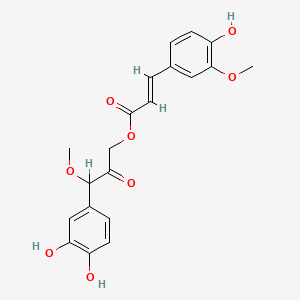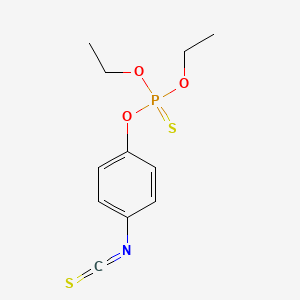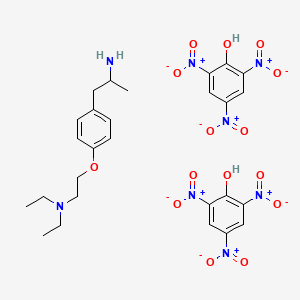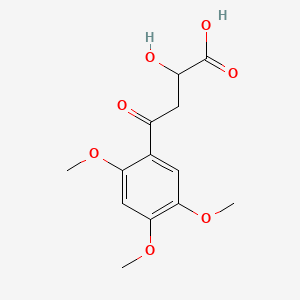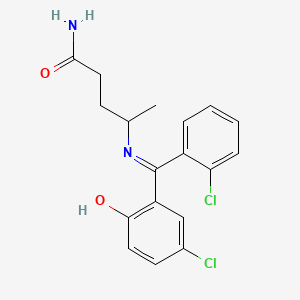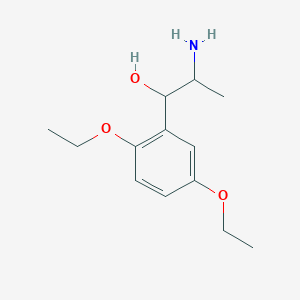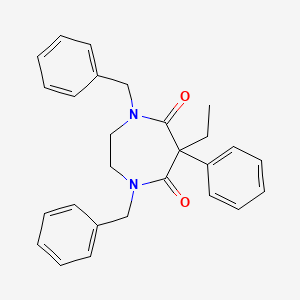
4,6(1H,5H)-Pyrimidinedione, dihydro-1-(3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)-3-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)acetyl)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6(1H,5H)-Pirimidindiona, dihidro-1-(3-cloro-2-(2-clorofenil)-4-oxo-1-azetidinil)-3-((2,3-dihidro-1,5-dimetil-3-oxo-2-fenil-1H-pirazol-4-il)amino)acetil)-2-tioxo- es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto presenta múltiples grupos funcionales, incluyendo grupos pirimidindiona, azetidinil, pirazol y tioxo, que contribuyen a sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4,6(1H,5H)-Pirimidindiona, dihidro-1-(3-cloro-2-(2-clorofenil)-4-oxo-1-azetidinil)-3-((2,3-dihidro-1,5-dimetil-3-oxo-2-fenil-1H-pirazol-4-il)amino)acetil)-2-tioxo- suele implicar reacciones orgánicas de múltiples pasos. Los materiales de partida suelen estar disponibles en el mercado o pueden sintetizarse mediante procedimientos conocidos. Los pasos clave de la síntesis pueden incluir:
- Formación del núcleo de pirimidindiona mediante reacciones de ciclización.
- Introducción del grupo azetidinil mediante reacciones de sustitución nucleófila o cicloadición.
- Unión del grupo pirazol mediante reacciones de condensación.
- Incorporación del grupo tioxo mediante reactivos que contienen azufre.
Métodos de producción industrial
La producción industrial de este compuesto requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto puede implicar:
- Uso de catalizadores para aumentar la velocidad de reacción.
- Control de la temperatura y la presión para favorecer las vías de reacción deseadas.
- Técnicas de purificación como la cristalización, la destilación o la cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
4,6(1H,5H)-Pirimidindiona, dihidro-1-(3-cloro-2-(2-clorofenil)-4-oxo-1-azetidinil)-3-((2,3-dihidro-1,5-dimetil-3-oxo-2-fenil-1H-pirazol-4-il)amino)acetil)-2-tioxo- puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir los grupos cetona en alcoholes.
Sustitución: Los átomos de halógeno pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila o electrófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
- Agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
- Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
- Nucleófilos o electrófilos para reacciones de sustitución, como aminas, alcoholes o haluros.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo:
- La oxidación puede producir sulfoxidos o sulfonas.
- La reducción puede producir alcoholes.
- Las reacciones de sustitución pueden introducir diversos grupos funcionales, dando lugar a una amplia gama de derivados.
Aplicaciones en la investigación científica
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como sonda para estudiar procesos e interacciones biológicas.
Medicina: Posibles aplicaciones terapéuticas debido a su estructura química única.
Industria: Uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
El mecanismo de acción de 4,6(1H,5H)-Pirimidindiona, dihidro-1-(3-cloro-2-(2-clorofenil)-4-oxo-1-azetidinil)-3-((2,3-dihidro-1,5-dimetil-3-oxo-2-fenil-1H-pirazol-4-il)amino)acetil)-2-tioxo- implica interacciones con dianas y vías moleculares específicas. Estas pueden incluir:
Inhibición enzimática: Unión a los sitios activos de las enzimas, inhibiendo así su actividad.
Modulación de los receptores: Interacción con los receptores celulares para modular las vías de señalización.
Interacciones con el ADN/ARN: Unión a los ácidos nucleicos, afectando a la expresión génica y la síntesis de proteínas.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a 4,6(1H,5H)-Pirimidindiona, dihidro-1-(3-cloro-2-(2-clorofenil)-4-oxo-1-azetidinil)-3-((2,3-dihidro-1,5-dimetil-3-oxo-2-fenil-1H-pirazol-4-il)amino)acetil)-2-tioxo- incluyen:
- Otros derivados de la pirimidindiona.
- Compuestos que contienen grupos azetidinil.
- Moléculas que contienen pirazol.
- Compuestos sustituidos con tioxo.
Singularidad
La singularidad de este compuesto reside en su combinación de múltiples grupos funcionales, que le confieren propiedades químicas y reactividad distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones en la investigación científica y la industria.
Propiedades
Número CAS |
151921-15-2 |
|---|---|
Fórmula molecular |
C26H22Cl2N6O5S |
Peso molecular |
601.5 g/mol |
Nombre IUPAC |
1-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-yl]-3-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]acetyl]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H22Cl2N6O5S/c1-14-22(25(39)32(30(14)2)15-8-4-3-5-9-15)29-13-20(37)31-18(35)12-19(36)33(26(31)40)34-23(21(28)24(34)38)16-10-6-7-11-17(16)27/h3-11,21,23,29H,12-13H2,1-2H3 |
Clave InChI |
MOQDHAHKRSLEAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC(=O)N3C(=O)CC(=O)N(C3=S)N4C(C(C4=O)Cl)C5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



